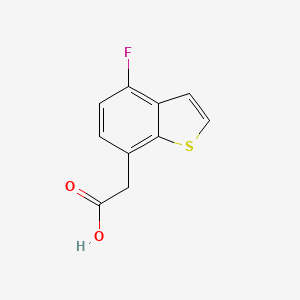
2-(4-Fluoro-1-benzothiophen-7-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(4-Fluoro-1-benzothiophen-7-yl)acetic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various benzothiophene derivatives .
Chemical Reactions Analysis
2-(4-Fluoro-1-benzothiophen-7-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Fluoro-1-benzothiophen-7-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-1-benzothiophen-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes by binding to specific receptors or enzymes . This interaction can lead to changes in cellular functions, such as inhibition of enzyme activity or alteration of gene expression .
Comparison with Similar Compounds
2-(4-Fluoro-1-benzothiophen-7-yl)acetic acid can be compared with other benzothiophene derivatives, such as:
2-(1-benzothiophen-7-yl)acetic acid: Similar in structure but lacks the fluorine atom, which may affect its biological activity.
2-(4-fluoro-1-benzothiophen-3-yl)acetic acid: Similar but with the fluorine atom in a different position, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H7FO2S |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(4-fluoro-1-benzothiophen-7-yl)acetic acid |
InChI |
InChI=1S/C10H7FO2S/c11-8-2-1-6(5-9(12)13)10-7(8)3-4-14-10/h1-4H,5H2,(H,12,13) |
InChI Key |
FDYLJPBFVRLHOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B15252787.png)
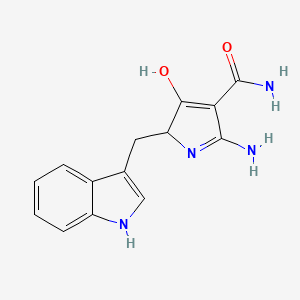
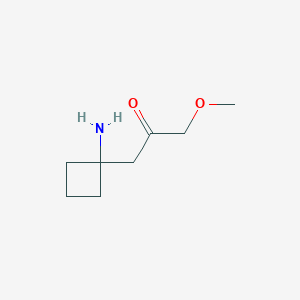
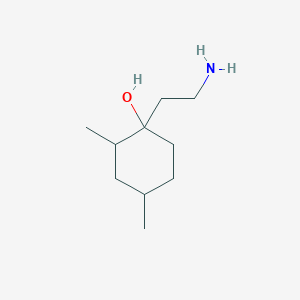
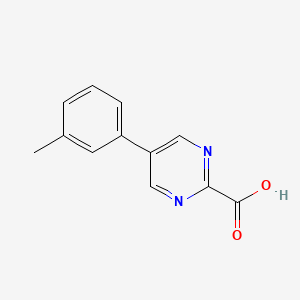
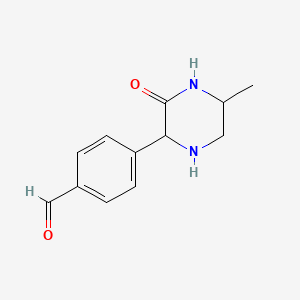
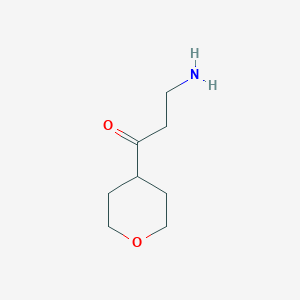
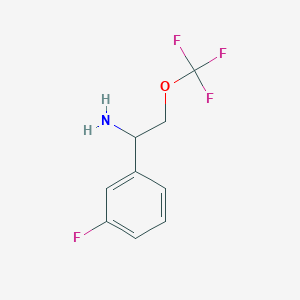
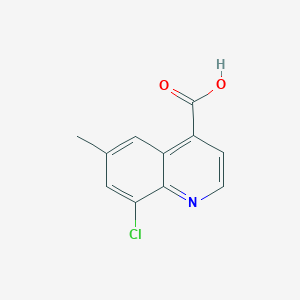
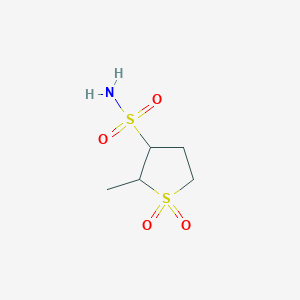
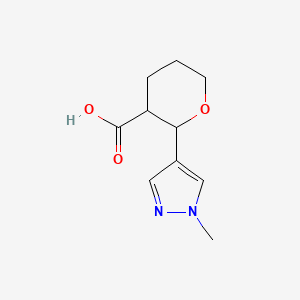
![1-{[(Piperidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B15252875.png)

![1-[3-(Aminomethyl)oxolan-3-yl]propan-1-ol](/img/structure/B15252888.png)
